Receptor Binding Affinity: Rat PAMP(1-20)-NH₂ Demonstrates Superior Potency Over Truncated and Human Analogs
The C-terminally amidated rat PAMP(1-20) exhibits significantly higher receptor binding affinity in rat vascular smooth muscle cells (VSMCs) compared to its non-amidated form and the human PAMP analog. Binding competition studies demonstrate that rat PAMP(1-20)-NH₂ is approximately 10-fold more potent than rat PAMP(1-19)-NH₂ and about 20-fold more potent than both rat PAMP(1-20)-OH and human PAMP [1].
| Evidence Dimension | Relative binding potency to rat VSMC PAMP receptors |
|---|---|
| Target Compound Data | Rat PAMP(1-20)-NH₂ (Baseline = 1.0) |
| Comparator Or Baseline | rat PAMP(1-19)-NH₂ (~0.1), rat PAMP(1-20)-OH (~0.05), human PAMP (~0.05) |
| Quantified Difference | 10-fold more potent than rat PAMP(1-19)-NH₂; 20-fold more potent than rat PAMP(1-20)-OH and human PAMP. |
| Conditions | Competition binding assay using [125I Tyr0] rat PAMP on cultured rat aortic vascular smooth muscle cells (VSMC). |
Why This Matters
This data establishes rat PAMP(1-20)-NH₂ as the optimal tool compound for studying PAMP-specific receptor pharmacology in rat-derived models, as the use of human PAMP or other analogs would require significantly higher concentrations and could lead to off-target effects.
- [1] Iwasaki, H., Hirata, Y., Iwashina, M., Sato, K., & Marumo, F. (1996). Specific binding sites for proadrenomedullin N-terminal 20 peptide (PAMP) in the rat. Endocrinology, 137(7), 3045-3050. View Source
